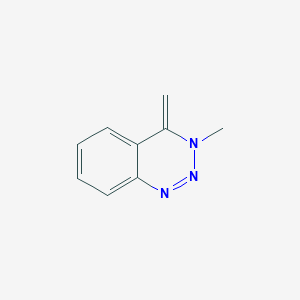
1-(4-Dodecylphenyl)-1,3-dioxo-3-phenylpropan-2-YL acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Dodecylphenyl)-1,3-dioxo-3-phenylpropan-2-YL acetate is an organic compound with a complex structure It is characterized by the presence of a dodecylphenyl group, a dioxo group, and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Dodecylphenyl)-1,3-dioxo-3-phenylpropan-2-YL acetate typically involves a multi-step process. One common method is the Knoevenagel condensation, which involves the reaction of an aldehyde with a carbon acid compound in the presence of a base . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and production rates.
Chemical Reactions Analysis
Types of Reactions
1-(4-Dodecylphenyl)-1,3-dioxo-3-phenylpropan-2-YL acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetate group, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
1-(4-Dodecylphenyl)-1,3-dioxo-3-phenylpropan-2-YL acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-(4-Dodecylphenyl)-1,3-dioxo-3-phenylpropan-2-YL acetate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Dodecylphenol: Shares the dodecylphenyl group but lacks the dioxo and acetate groups.
N-(4-Dodecyl-phenyl)-3-oxo-butyric acid: Similar structure but with a different functional group arrangement.
Properties
CAS No. |
60615-32-9 |
|---|---|
Molecular Formula |
C29H38O4 |
Molecular Weight |
450.6 g/mol |
IUPAC Name |
[1-(4-dodecylphenyl)-1,3-dioxo-3-phenylpropan-2-yl] acetate |
InChI |
InChI=1S/C29H38O4/c1-3-4-5-6-7-8-9-10-11-13-16-24-19-21-26(22-20-24)28(32)29(33-23(2)30)27(31)25-17-14-12-15-18-25/h12,14-15,17-22,29H,3-11,13,16H2,1-2H3 |
InChI Key |
PVYYUZVCBSSRGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)C(=O)C(C(=O)C2=CC=CC=C2)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[4,5-Dimethyl-2-(2-methylprop-1-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14608163.png)




![5,9-Bis(ethylamino)-10-methylbenzo[a]phenoxazin-7-ium](/img/structure/B14608204.png)
![N,N,6-Trimethyl-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14608206.png)
![4-Methoxy-3-[(E)-(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzamide](/img/structure/B14608220.png)

